molecular formula C15H14ClF4N3O2S B2875105 3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 1797260-78-6

3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2875105
CAS No.: 1797260-78-6
M. Wt: 411.8
InChI Key: UBJIXPZLYDZVHB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H14ClF4N3O2S and its molecular weight is 411.8. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis Applications

  • Palladium-Catalyzed Arylations : Sidhom et al. (2018) described the successful use of pyrazole derivatives, similar in structure to the specified compound, in palladium-catalyzed direct arylation processes. This method allowed for regioselective C4-arylation of pyrazoles without decomposing the sensitive cyclopropyl unit, highlighting the compound's utility in synthesizing complex molecular structures (Sidhom, Soulé, Doucet, & Allouche, 2018).

Biological and Medicinal Applications

  • Carbonic Anhydrase Inhibitors : Sapegin et al. (2018) found that derivatives of benzenesulfonamide, similar to the specified compound, showed strong inhibition of human carbonic anhydrases, a therapeutic target for glaucoma, epilepsy, and altitude sickness. This underscores the potential of such compounds in developing new inhibitors with therapeutic applications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Anti-inflammatory and Analgesic Properties

  • Pathological Pain Model in Mice : Lobo et al. (2015) synthesized derivatives of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and tested them in a pathological pain model in mice. Some compounds showed anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders, comparable to Celecoxib. This research highlights the compound's relevance in developing new pain management therapies (Lobo et al., 2015).

Anticancer Activity

  • Anti-Inflammatory, Analgesic, and Anticancer Properties : Küçükgüzel et al. (2013) reported on the synthesis of novel derivatives of celecoxib, a known anti-inflammatory drug, which included structures similar to the specified compound. These derivatives were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing promising results in several models and indicating potential as therapeutic agents (Küçükgüzel et al., 2013).

Chemical Synthesis and Material Science

  • Cyclooxygenase-2 Inhibition : Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This suggests potential applications in designing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors (Pal et al., 2003).

Properties

IUPAC Name

3-chloro-N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClF4N3O2S/c16-11-7-10(3-4-12(11)17)26(24,25)21-5-6-23-13(9-1-2-9)8-14(22-23)15(18,19)20/h3-4,7-9,21H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIXPZLYDZVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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